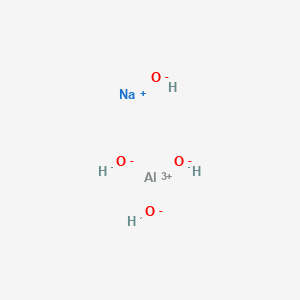
Magnesium tungstate
Overview
Description
This compound belongs to the family of metal tungstates and is known for its unique properties, including luminescence, dielectric characteristics, and catalytic abilities . Magnesium tungsten oxide crystallizes in the wolframite-type structure and has three polymorphs: tetragonal, monoclinic, and triclinic .
Mechanism of Action
Target of Action
Magnesium tungstate, also known as Magnesium tungsten oxide (MgWO4) or this compound(VI), is a semiconductor . Its primary targets are the biochemical processes that involve the use of semiconductors, such as photocatalytic applications .
Mode of Action
As a semiconductor, MgWO4 exhibits the ability to drive photocatalytic hydrogen evolution . This means it can absorb light and use the energy to catalyze a chemical reaction, specifically the production of hydrogen. This process involves the interaction of MgWO4 with light and water molecules .
Biochemical Pathways
Magnesium, a component of MgWO4, is a co-factor in many enzymatic reactions, essential for protein synthesis, energy production, and DNA stability . Disturbances in intracellular Mg2+ concentrations can result in delayed cell growth and metabolic defects .
Pharmacokinetics
Magnesium is the fourth most common cation in the body and the second most common intracellular cation after potassium . It plays a fundamental role in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .
Result of Action
The primary result of MgWO4’s action is its ability to drive photocatalytic hydrogen evolution . This means it can facilitate the production of hydrogen, a clean and renewable source of energy, through photocatalysis .
Action Environment
The action of MgWO4 can be influenced by environmental factors such as light intensity and the presence of water molecules, which are necessary for photocatalysis . Furthermore, the structure of MgWO4 can be influenced by the size of the alkali metal cation in its composition .
Biochemical Analysis
Biochemical Properties
It is known that Magnesium tungstate has a band gap varying from 3.48 to 3.92 eV, which makes it one of the most studied materials, especially for its use as scintillators used in the search of rare events in particle physics .
Cellular Effects
It is known that this compound exhibits luminescence band in the blue spectral region (470 nm), which could potentially influence cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood yet. It is known that this compound has a wolframite-like monoclinic structure with space group P2/c (No. 13), which could potentially influence its interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that this compound has three polymorphs, tetragonal, monoclinic, and triclinic, which could potentially influence its stability and degradation over time .
Dosage Effects in Animal Models
It is known that this compound has a wide range of applications, which could potentially influence its effects at different dosages .
Metabolic Pathways
It is known that this compound has a wide range of applications, which could potentially influence its interactions with enzymes or cofactors .
Transport and Distribution
It is known that this compound has a wide range of applications, which could potentially influence its localization or accumulation .
Subcellular Localization
It is known that this compound has a wide range of applications, which could potentially influence its activity or function .
Preparation Methods
Magnesium tungsten oxide can be synthesized through various methods, including:
Mechanochemically Assisted Solid-State Synthesis: This method involves mechanically activating a mixture of magnesium oxide and tungsten oxide, followed by thermal treatment at 850°C.
Hydrothermal Synthesis: This template-free method involves reacting magnesium and tungsten precursors under hydrothermal conditions to form magnesium tungsten oxide nanoplates.
Chemical Reactions Analysis
Magnesium tungsten oxide undergoes several types of chemical reactions, including:
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons, where magnesium tungsten oxide can act as a catalyst.
Substitution Reactions: In these reactions, one or more atoms in the compound are replaced by other atoms or groups of atoms.
Common reagents used in these reactions include palladium and tungsten oxides, and the major products formed depend on the specific reaction conditions .
Scientific Research Applications
Magnesium tungsten oxide has a wide range of scientific research applications, including:
Photocatalysis: It is used as a photocatalyst for hydrogen evolution and other photocatalytic processes due to its semiconductor properties.
Luminescence: It is used in luminescent materials for various applications, including scintillators and phosphors.
Dielectric Ceramics: Magnesium tungsten oxide is used in microwave dielectric ceramics.
Comparison with Similar Compounds
Magnesium tungsten oxide can be compared with other metal tungstates, such as:
Zinc Tungstate (ZnWO4): Known for its luminescent properties and used in similar applications as magnesium tungsten oxide.
Calcium Tungstate (CaWO4): Also used in luminescent materials and has similar structural properties.
Magnesium tungsten oxide is unique due to its specific combination of light elements (magnesium and oxygen) and its ability to form various polymorphs, which can be tailored for specific applications .
Properties
IUPAC Name |
magnesium;dioxido(dioxo)tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.4O.W/q+2;;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZHPOJZOWHJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgWO4, MgO4W | |
| Record name | magnesium tungstate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014397 | |
| Record name | Magnesium tungsten oxide (MgWO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13573-11-0 | |
| Record name | Magnesium tungstate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium tungsten oxide (MgWO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium tungsten oxide (MgWO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium wolframate, of a kind used as a luminophore | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Magnesium tungstate?
A1: this compound has the molecular formula MgWO4. Its molecular weight is 295.85 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Various spectroscopic techniques are employed to characterize MgWO4, including:
- X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of MgWO4. [, , , , , , ]
- Raman spectroscopy: Provides information about the vibrational modes and structural changes in MgWO4, particularly during phase transitions. [, ]
- UV-Vis-NIR diffuse reflectance spectroscopy: Used to study the electronic structure and band gap of MgWO4. []
- Photoluminescence (PL) spectroscopy: Investigates the light emission properties of MgWO4 upon excitation. [, , ]
- Radioluminescence (RL) spectroscopy: Examines the light emission from MgWO4 when exposed to ionizing radiation. []
Q3: How does the performance of this compound change under different environmental conditions?
A4: The performance of MgWO4 can be influenced by factors like temperature and exposure to UV radiation. For example, high deposition rates during thin film growth favor the formation of a specific phase (β-MgWO4), while lower rates promote another (α-MgWO4). [] Additionally, UV irradiation can lead to aging phenomena in MgWO4, impacting its properties. []
Q4: What are the applications of this compound in relation to its material properties?
A4: MgWO4 exhibits properties that make it suitable for various applications:
- Phosphors: Its luminescent properties make it valuable in fluorescent lamps and lighting applications. [, , , ]
- Scintillators: MgWO4's ability to emit light when exposed to ionizing radiation makes it suitable for scintillation detectors used in medical imaging and security screening. []
- Laser host crystals: The material's optical properties allow for its use in laser systems, particularly in the generation of optical vortices. [, ]
Q5: Does this compound exhibit catalytic activity?
A6: Research suggests that combining this compound with other metals like Rhodium can create highly active catalytic systems. These systems show remarkable performance in low-temperature steam reforming of hydrocarbons. [] Further research is needed to fully understand the specific catalytic mechanisms and selectivity of MgWO4-based catalysts.
Q6: Have computational methods been used to study this compound?
A7: Yes, computational chemistry and modeling play a role in understanding MgWO4. First-principles theoretical studies are used to investigate the electronic structure and linear optical properties of the material. [] These computational approaches complement experimental findings and contribute to a comprehensive understanding of MgWO4's behavior.
Q7: What is known about the toxicology and safety of this compound?
A8: While MgWO4 shows promise in areas like bioimaging, [] its toxicological profile requires further investigation. In-depth studies on its potential toxicity, adverse effects, and long-term safety are crucial before widespread use, especially in biomedical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


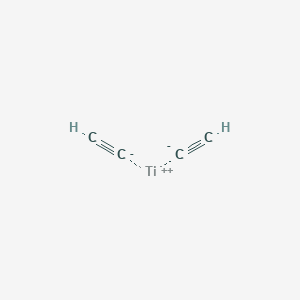
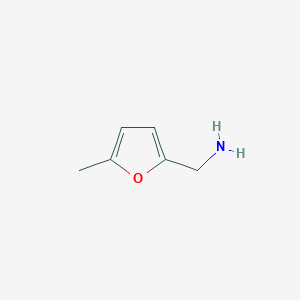
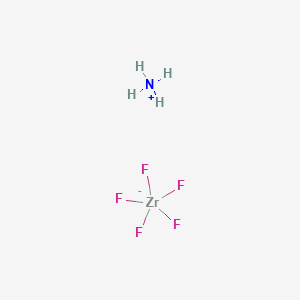
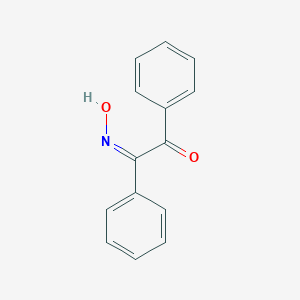
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)
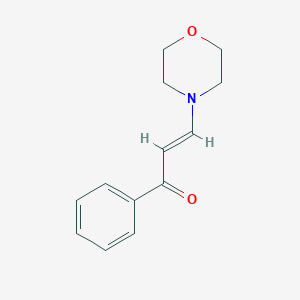
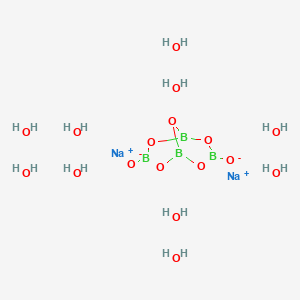
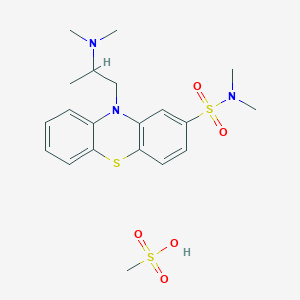
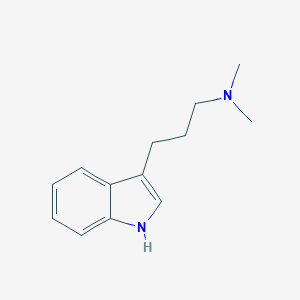
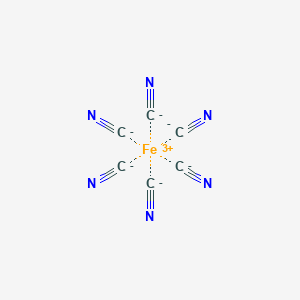
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)

